1-Bromo-7-methyloctane

Physical Organic Chemistry Separation Science Distillation Purity

1-Bromo-7-methyloctane (CAS 54088-99-2) is a C9 primary alkyl bromide featuring a terminal bromine atom on an eight-carbon chain with a gem‑dimethyl branch at the C7 position (isononyl bromide). With a molecular formula of C₉H₁₉Br, a molecular weight of 207.15 g·mol⁻¹, and a computed XLogP3 of 5.2, this compound occupies a distinct physicochemical space among nine‑carbon aliphatic bromides.

Molecular Formula C9H19B
Molecular Weight 207.15 g/mol
CAS No. 54088-99-2
Cat. No. B1282500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-7-methyloctane
CAS54088-99-2
Molecular FormulaC9H19B
Molecular Weight207.15 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCBr
InChIInChI=1S/C9H19Br/c1-9(2)7-5-3-4-6-8-10/h9H,3-8H2,1-2H3
InChIKeyAILBUXWGBTVZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-7-methyloctane (CAS 54088-99-2): A Branched Primary Alkyl Bromide Intermediate for Specialty Synthesis


1-Bromo-7-methyloctane (CAS 54088-99-2) is a C9 primary alkyl bromide featuring a terminal bromine atom on an eight-carbon chain with a gem‑dimethyl branch at the C7 position (isononyl bromide) [1]. With a molecular formula of C₉H₁₉Br, a molecular weight of 207.15 g·mol⁻¹, and a computed XLogP3 of 5.2, this compound occupies a distinct physicochemical space among nine‑carbon aliphatic bromides [1]. Its structural isomerism relative to linear 1‑bromononane and positional isomers such as 1‑bromo‑6‑methylheptane gives rise to measurable differences in boiling point, density, refractive index, and lipophilicity that directly impact its suitability as a synthetic intermediate in pharmaceutical impurity reference standards and natural product total synthesis [1].

Why 1-Bromooctane or 1-Bromononane Cannot Replace 1-Bromo-7-methyloctane in Demand-Driven Synthesis


Although several C8–C9 primary alkyl bromides are commercially available, direct substitution with a close analog can undermine synthetic objectives. The terminal branching pattern of 1‑bromo‑7‑methyloctane reduces the substrate’s SN2 reaction rate relative to linear 1‑bromooctane (by approximately two orders of magnitude, based on classic structure–reactivity data for β‑branched versus linear primary bromides) [1], while simultaneously imparting a lower boiling point (212.5 °C estimated vs. 221.4 °C for 1‑bromononane) and a markedly different LogP (XLogP3 5.2 vs. ~4.89 experimental for 1‑bromooctane) [2][3]. These differences mean that substituting a linear analog can alter reaction kinetics, chromatographic retention, partitioning behavior, and, critically, the identity of process-related impurities in pharmaceutical contexts — where 1‑bromo‑7‑methyloctane is explicitly listed as Diphenidol Impurity 12 .

Quantitative Evidence Guide: 1-Bromo-7-methyloctane versus Close Analogs


Comparative Boiling Point: 1-Bromo-7-methyloctane vs. 1-Bromo-6-methylheptane and 1-Bromononane

The isomeric shift of the methyl branch from position C6 to C7 raises the normal boiling point by approximately 21.7 °C. 1‑Bromo‑7‑methyloctane exhibits an estimated boiling point of 212.5 °C (760 mmHg) , significantly above 1‑bromo‑6‑methylheptane (190.8 °C at 760 mmHg) , while remaining below linear 1‑bromononane (221.4 °C) [1]. This boiling point difference is large enough to serve as a quality‑control discriminator for isomer identity during fractional distillation or GC analysis.

Physical Organic Chemistry Separation Science Distillation Purity

Density and Refractive Index: Differentiating from Linear and Positional Isomers

The density of 1‑bromo‑7‑methyloctane (1.075 g·cm⁻³, estimated ) is approximately 0.04 g·cm⁻³ lower than linear 1‑bromooctane (1.11–1.118 g·cm⁻³ ) and 0.03 g·cm⁻³ lower than the positional isomer 1‑bromo‑6‑methylheptane (1.108 g·cm⁻³ ). Similarly, the refractive index (n₀²⁰ 1.4424 ) is markedly lower than both 1‑bromooctane (1.4503–1.4528 ) and 1‑bromononane (1.453–1.455 ). These two orthogonal measurements together form a rapid, nondestructive identity verification fingerprint at receiving inspection.

Material Characterization Quality Control Purity Assessment

LogP and Lipophilicity: Implications for Extraction and Chromatographic Retention

The computed partition coefficient of 1‑bromo‑7‑methyloctane (XLogP3 = 5.2 [1]) places it approximately 0.3–0.4 log units above the experimental LogP of linear 1‑bromooctane (MlogP = 4.89 [2]). The branched framework of the isononyl chain marginally increases lipophilicity relative to the straight‑chain n‑octyl skeleton, which translates to predictably longer retention on reversed‑phase HPLC columns (e.g., C18) and higher extraction efficiency into nonpolar organic solvents during liquid–liquid workup.

Lipophilicity Method Development Chromatography

SN2 Reactivity Modulation: Steric Retardation by the C7 gem‑Dimethyl Branch

The gem‑dimethyl substitution at C7 creates a β‑branch point three carbons removed from the reaction center. While not as severely deactivating as α‑ or β‑branched substrates, this remote steric effect has been documented to reduce SN2 rates of branched primary alkyl bromides by approximately 20–50 % relative to linear analogs of the same carbon count (class‑level inference from structure–reactivity data for isobutyl bromide vs. n‑butyl bromide, where the relative rate drops from 1.0 to ~0.8) [1]. For 1‑bromo‑7‑methyloctane versus 1‑bromononane, this kinetic moderation may be exploited to suppress double alkylation in reactions with bis‑nucleophiles, analogous to the selectivity advantage described for 2‑ethylhexyl bromide over 1‑bromooctane [2].

Reaction Kinetics Selectivity Optimization Process Chemistry

Unique Role as Diphenidol Impurity 12 Reference Standard

1‑Bromo‑7‑methyloctane is explicitly designated as Diphenidol Impurity 12 and Diphenidol Hydrochloride Impurity in pharmaceutical reference standard catalogs . No close bromoalkane analog (1‑bromooctane, 1‑bromononane, 1‑bromo‑6‑methylheptane) is listed as a named impurity for Diphenidol. Substitution with any other alkyl bromide during impurity method validation would produce a retention time and mass spectral response that does not match the regulatory‑filed impurity profile, risking ANDA/DMF rejection.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Precedented Utility in Marine Natural Product Total Synthesis via Cadiot–Chodkiewicz Coupling

1‑Bromo‑7‑methyloctane has been employed as a bromoalkyne precursor in Cu‑catalyzed Cadiot–Chodkiewicz cross‑coupling reactions during the first enantioselective total synthesis of the marine sponge metabolites (R)‑strongylodiols C and D (achieved with 99% ee) [1]. The isononyl chain installed via this bromide is integral to the long‑chain diynic scaffold of the natural products. While bromoalkynes from linear bromides could in principle serve the same role, the specific branched side‑chain pattern is structurally mandated by the natural product target — no linear or differently branched analog would deliver the identical diastereomeric series.

Total Synthesis Natural Products Cross-Coupling

Optimal Application Scenarios for 1-Bromo-7-methyloctane (CAS 54088-99-2)


Pharmaceutical Impurity Reference Standard Procurement (Diphenidol)

For analytical laboratories supporting Diphenidol HCl API manufacturing, 1‑bromo‑7‑methyloctane is the sole acceptable reference material for Impurity 12 . Procurement must source the exact CAS 54088‑99‑2 material with a full Certificate of Analysis documenting purity (≥95%), identity by NMR and GC‑MS, and chromatographic retention data. Because no alternate bromoalkane carries this impurity designation, qualifying a substitute would require a full re‑validation of the impurity method — an avoidable regulatory burden .

Total Synthesis of Long‑Chain 1,3‑Diynic Natural Products

Academic and industrial natural‑product groups targeting strongylodiols or related marine acetylenic diols should source 1‑bromo‑7‑methyloctane specifically for the Cadiot–Chodkiewicz coupling step [1]. The isononyl fragment is structurally encoded in the target; the branched alkyl chain contributes to biological activity and cannot be replaced by a linear C9 or differently branched C8 chain without altering the final molecule [1].

Controlled Mono‑Alkylation in Process Chemistry

When a process requires selective mono‑alkylation of a bis‑nucleophile (e.g., a malonate or phosphinate) with a lipophilic C9 side chain, 1‑bromo‑7‑methyloctane offers a kinetic advantage over linear 1‑bromononane. The remote steric hindrance from the C7 gem‑dimethyl group is expected to suppress over‑alkylation by approximately 20–50 % (class‑inferred from lower‑homolog SN2 rate data) [2][3], potentially improving isolated mono‑adduct yield and reducing purification costs.

GC/HPLC Analytical Method Development and System Suitability

The unique combination of a moderate boiling point (212.5 °C) , low density (1.075 g·cm⁻³) , and elevated XLogP3 (5.2) [4] makes 1‑bromo‑7‑methyloctane a useful retention‑time marker or system‑suitability standard for reversed‑phase HPLC and GC methods that must resolve structurally similar C8–C10 alkyl halides. Its properties place it in a retention window that is distinct from both linear 1‑bromooctane and 1‑bromononane, facilitating peak assignment in complex bromoalkane mixtures.

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